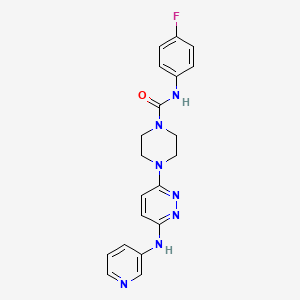

![molecular formula C13H18ClNO3 B2995177 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide CAS No. 923105-83-3](/img/structure/B2995177.png)

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide” is a chemical compound with the CAS Number: 923105-83-3 . It has a molecular weight of 271.74 and its IUPAC name is 2-chloro-N-(3,4-dimethoxybenzyl)-N-ethylacetamide . It is in the form of oil .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.74 . The physical form of the compound is oil .科学的研究の応用

Stimulation of Endogenous Nitric Oxide Synthesis

This compound has been studied for its ability to stimulate the synthesis of endogenous nitric oxide (NO), which is a crucial mediator in various physiological processes. Research indicates that it can affect the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in gastric smooth muscles, potentially regulating spontaneous contractile activity .

Isoquinoline Precursor for Neurotransmitter Interaction

As an isoquinoline precursor, this compound is involved in the regulation of neurotransmitters such as acetylcholine (ACh) and serotonin (5-HT). It may play a role in clarifying the relationship between new biologically active molecules and these neurotransmitters, which are vital for mood, cognition, and peripheral functions .

Antiviral Activity

Indole derivatives, which share structural similarities with this compound, have shown significant antiviral activities. This suggests potential applications of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide in developing antiviral agents, particularly against RNA and DNA viruses .

Anti-inflammatory and Anticancer Research

Compounds structurally related to 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide have been identified as NF-κB inhibitors, which are important in the research of anti-inflammatory and anticancer drugs. This highlights its potential application in the development of new therapeutic agents for treating various inflammatory and cancer-related conditions .

Cell Growth Inhibition Assays

This compound has been utilized in cell growth inhibition assays (GI50), which are critical for evaluating the efficacy of compounds in inhibiting the proliferation of cancer cells. Such assays are fundamental in the early stages of anticancer drug development .

Synthesis of Heterocyclic Compounds

The chemical structure of this compound serves as a model for synthesizing various heterocyclic compounds. These compounds have broad applications in pharmaceuticals, including the development of drugs with diverse biological activities .

作用機序

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

The compound’s reactions at the benzylic position could potentially affect various biochemical pathways, depending on the specific targets it interacts with .

Pharmacokinetics

Its molecular weight (27174) and physical form (oil) suggest that it may be lipophilic, which could influence its absorption and distribution in the body .

Result of Action

Its interactions with its targets and subsequent reactions could lead to various cellular responses, depending on the specific biochemical pathways affected .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining their behavior . .

特性

IUPAC Name |

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-4-15(13(16)8-14)9-10-5-6-11(17-2)12(7-10)18-3/h5-7H,4,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJIAIWOYWHMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)

![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)

![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)

![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)

![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2995114.png)